5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
Descripción general
Descripción
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide, also known as EIDD-2801, is a small molecule drug that has been developed for the treatment of viral infections. It was initially identified as a potential antiviral agent during a high-throughput screening of compounds that could inhibit the replication of influenza virus.
Mecanismo De Acción
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a prodrug that is converted to its active form, EIDD-1931, inside the infected cells. EIDD-1931 works by introducing errors into the viral RNA during replication, which leads to the production of non-functional viral particles. This mechanism of action is different from most other antiviral drugs, which target specific viral proteins.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal studies, and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of viral infections that are associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is that it is effective against a broad range of viral infections, which makes it a promising candidate for the development of broad-spectrum antiviral drugs. It also has a unique mechanism of action that may be less prone to the development of resistance. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in clinical trials remains to be seen.
Direcciones Futuras
There are several potential future directions for the development of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide and related compounds. One possibility is to explore their use in combination with other antiviral drugs, to enhance their effectiveness and reduce the likelihood of resistance. Another direction is to investigate their potential use as prophylactic agents, to prevent viral infections from occurring in the first place. Finally, there is the possibility of using this compound as a tool to study the replication and evolution of RNA viruses, which could lead to a better understanding of these complex pathogens.
Aplicaciones Científicas De Investigación
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has shown promising results in preclinical studies for the treatment of a variety of viral infections, including influenza, coronavirus, and respiratory syncytial virus. It works by inhibiting the replication of the virus, and has been shown to be effective even against strains that have developed resistance to other antiviral drugs.
Propiedades
IUPAC Name |
5-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-13-5-6-16-15(9-13)12(2)17(22(16)3)18(23)20-8-7-14-10-19-11-21-14/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGMGBGDNETFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CN=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.